molecular formula C7H13O3- B12349109 n-Butyl L-Lactate

n-Butyl L-Lactate

Cat. No.: B12349109
M. Wt: 145.18 g/mol
InChI Key: HNQAXDPWMQIKEE-UHFFFAOYSA-M
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Description

n-Butyl L-Lactate is a green solvent derived from renewable resources, recognized for its low toxicity and excellent biodegradability, making it a subject of significant interest in sustainable chemistry . Its primary research applications include serving as a key component in the development of antimicrobial and microbicidal compositions, where it demonstrates cleaning and solubilizing properties against a broad spectrum of microorganisms . In the field of chemical engineering, this compound is a model compound for studying and optimizing advanced process technologies, particularly reactive distillation, which combines chemical reaction and separation in a single unit to improve efficiency and reduce energy consumption . Research into its production focuses on innovative catalytic methods, including enzymatic synthesis in supercritical fluids and non-catalytic pathways from ammonium lactate, to develop more environmentally friendly synthesis routes . Furthermore, it functions as a crucial intermediate in the synthesis of biodegradable polymers, such as polylactic acid (PLA), and other valuable chemicals like propylene glycol and acrylic acid, bridging the gap between renewable feedstocks and sustainable materials . This product is intended for Research Use Only.

Properties

Molecular Formula

C7H13O3-

Molecular Weight

145.18 g/mol

IUPAC Name

2-hydroxy-2-methylhexanoate

InChI

InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1

InChI Key

HNQAXDPWMQIKEE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Esterification

The most straightforward approach to n-butyl lactate synthesis involves direct esterification of lactic acid with n-butanol using an acid catalyst. This Fischer esterification reaction produces water as a byproduct, which must be removed to drive the equilibrium toward the product side.

The general reaction can be represented as:

Lactic acid + n-Butanol ⇌ n-Butyl lactate + Water

In conventional processes, the reaction typically employs mineral acids as catalysts, with sulfuric acid being most common. A study analyzing the kinetics of this reaction determined that both monomeric and dimeric forms of lactic acid participate in the esterification process with n-butanol.

The basic protocol involves:

  • Mixing lactic acid and n-butanol with a catalyst
  • Heating the mixture to reaction temperature
  • Removing water through azeotropic distillation
  • Neutralizing the acid catalyst
  • Purifying the product through distillation

High-Yield Wastewater-Free Process

A novel approach described in a Chinese patent addresses environmental concerns by developing a process that produces n-butyl lactate without generating additional wastewater. This method employs excess n-butanol, which serves both as a reactant and solvent, coupled with precise temperature control.

The method follows these key steps:

  • Synthesis of butyl lactate:
    • Mixing n-butanol, lactic acid, and concentrated sulfuric acid in a reactor
    • Heating and maintaining reaction temperature
    • Employing micro-negative pressure water diversion
    • Neutralizing with solid potassium carbonate
    • Filtration and rectification to obtain butyl lactate
  • Synthesis of butyryl butyl lactate (for specific applications):
    • Reacting butyl lactate with butyric anhydride
    • Precise temperature control below 60°C
    • Neutralization, filtration, and rectification

Table 1 summarizes process parameters and results from experimental examples of this wastewater-free method:

Parameter Example 1 Example 2 Example 3
n-Butanol:Lactic acid molar ratio 2:1 2.3:1 2.3:1
Sulfuric acid (wt% of lactic acid) 1.76% 1.76% 1.76%
Additional catalyst None None Zinc metaphosphate (2.5g)
Reaction temperature 100°C 100°C 100°C
Reaction time 2 hours 2 hours 2 hours
Vacuum pressure 55kPa 40kPa 40kPa
Water removed 31.6g 33.2g 33.2g
Yield of butyl lactate 78.8% 87.8% 92.5%
Purity 96.9% 96.9% 96.9%

This method achieves impressive conversion rates (up to 92.5%) while eliminating additional wastewater generation through careful process design.

Composite Catalyst Systems

Another approach to improving the direct esterification process involves the use of composite catalyst systems. A Chinese patent describes a method utilizing composite catalysts that significantly enhances reaction rates and conversion.

The process employs:

  • Industrial lactic acid and n-butanol at a molar ratio of 1:1-4
  • Composite catalysts (either sulfuric acid + iron trichloride, or tosic acid + sodium pyrosulfate)
  • Benzene as a water carrier for azeotropic distillation
  • Esterification in a column under reduced pressure

Table 2 compares the performance of composite catalysts versus single catalysts:

Parameter Composite Catalyst (H₂SO₄ + FeCl₃) Composite Catalyst (Tosic acid + Na₂S₂O₇) Single Catalyst (H₂SO₄) Single Catalyst (FeCl₃)
Catalyst amount 2.50g 2.35g 3.27g 6.55g
Reaction time 3 hours 2 hours 4 hours 5 hours
Reaction temperature 110°C 120°C 110°C 125°C
Vacuum pressure 55kPa 40kPa 40kPa 50kPa
Lactic acid conversion 96% 94% 86% 90%
Product purity 99.9% 99.9% 99.9% 99.9%

The composite catalyst systems demonstrated superior performance by achieving higher conversion rates (94-96%) in shorter reaction times (2-3 hours) compared to single catalysts, which required 4-5 hours to achieve 86-90% conversion.

Two-Step Method via Lactide

Process Overview

A two-step method leverages lactide as an intermediate for producing high-content and high-optical-purity n-butyl lactate. This approach is particularly valuable when optical purity is critical.

The process consists of:

  • Lactic acid polycondensation to form lactic acid oligomer
  • Oligomer depolymerization to produce lactide
  • Lactide purification
  • Transesterification of lactide with n-butanol
  • Purification of n-butyl lactate

Detailed Process Parameters

The lactide-based production route follows these specific steps:

  • Lactic acid polycondensation:

    • Addition of catalyst (zinc class, tin class, or organic catalyst) at 0.1-1.0 ppm
    • Formation of lactic acid oligomer with molecular weight 1000-2500
  • Oligomer depolymerization:

    • Addition of catalyst (0.1-1.0 ppm)
    • Depolymerization to yield 80-95% crude lactide
  • Lactide purification:

    • Methods include recrystallization, vacuum rectification, or fusion-crystallization
    • Target: >99.5% content and >99% optical purity
  • n-Butyl lactate synthesis:

    • Reaction of purified lactide with anhydrous n-butanol (weight ratio 1:1.1-1:10.2)
    • Catalyst: ion exchange resin or solid strong acid catalyst (1-10% by weight)
    • Conditions: 50-150°C, atmospheric pressure, 1-10 hours
    • Total reflux reaction with continuous stirring
  • Purification:

    • Rectification (atmospheric or vacuum)
    • Tower bottom temperature: 180-190°C
    • Tower top temperature: 81-118°C
    • Product purity: >99.5%

An example implementation of this process using a weight ratio of lactide to n-butanol of 1:1.62 (370kg:600kg) with hydrogen-type cation exchange resin as catalyst (6% by weight relative to lactide) yielded n-butyl lactate with 99.6% content and 99.7% optical purity.

Kinetic Analysis of Esterification Reactions

Reaction Mechanism

The esterification of lactic acid with n-butanol involves several simultaneous reactions. A detailed kinetic study identified two significant reactions occurring in this system:

  • Esterification of monomeric lactic acid with n-butanol
  • Esterification of dimeric lactic acid with n-butanol

Other potential reactions within the system were found to be negligible. The kinetic model successfully correlated experimental data from an ideal overflow back-mix reactor.

Kinetic Parameters

Rate constants were evaluated at three temperature levels and various catalyst concentrations. The observed rate constants varied linearly with catalyst concentration. The Arrhenius parameters determined for these reactions were:

Table 3: Arrhenius Parameters for n-Butyl Lactate Formation Reactions

Reaction Activation Energy (cal) Frequency Factor
Uncatalyzed formation of butyl lactate 21,220 ± 715 (6.258 ± 0.97) × 10⁸ liter/mole-second
Catalyzed formation of butyl lactate 10,870 ± 550 8.91 ± 1.10 liter²/mole-second-mmole of catalyst
Uncatalyzed formation of butyllactyllactate 17,580 ± 300 (1.303 ± 0.080) × 10⁶ liter/mole-second

These kinetic parameters are valuable for reactor design and process optimization in industrial production of n-butyl lactate.

Enzymatic Esterification Methods

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to conventional acid-catalyzed methods. Lipase-catalyzed esterification of lactic acid with n-butanol has been reported using immobilized lipase B from Candida antarctica in supercritical trifluoromethane.

This approach offers several advantages:

  • Mild reaction conditions
  • High selectivity
  • Reduced environmental impact
  • Potential for continuous processing

While detailed process parameters are limited in the available data, this enzymatic route represents a promising direction for green chemistry approaches to n-butyl lactate synthesis.

Comparative Analysis of Preparation Methods

Process Efficiency Comparison

Table 4 provides a comparative overview of the major preparation methods:

Parameter Direct Esterification Wastewater-Free Process Two-Step via Lactide Enzymatic Synthesis
Raw materials Lactic acid, n-butanol Lactic acid, n-butanol Lactic acid → lactide, n-butanol Lactic acid, n-butanol
Catalyst Sulfuric acid Sulfuric acid Ion exchange resins Lipase enzyme
Reaction time 4-8 hours 2-3 hours Multi-step (>10 hours total) Not specified
Temperature 100-130°C 90-100°C 50-150°C (transesterification) Likely mild (30-60°C)
Pressure Atmospheric/vacuum Micro-negative pressure Atmospheric/vacuum Supercritical conditions
Maximum yield 86-90% Up to 92.5% Not specified Not specified
Product purity >99% >96.9% >99.5% Not specified
Optical purity Not specified Not specified >99.7% Likely high
Environmental impact High (acid waste) Medium (minimized waste) Medium Low

Advantages and Limitations

Each preparation method offers distinct advantages and limitations:

Direct Esterification:

  • Advantages: Simple setup, well-established process, relatively low cost
  • Limitations: Wastewater generation, moderate yields, potential for side reactions, lengthy reaction times

Wastewater-Free Process:

  • Advantages: Minimized waste generation, higher yields, shorter reaction times
  • Limitations: Requires precise temperature control, excess n-butanol usage

Two-Step via Lactide:

  • Advantages: High optical purity, high product purity, good control over stereochemistry
  • Limitations: Complex multi-step process, higher energy requirements, potentially higher cost

Enzymatic Synthesis:

  • Advantages: Mild conditions, high selectivity, environmentally friendly
  • Limitations: Higher catalyst cost, potentially slower reaction rates, specialized equipment needs

Process Optimization Considerations

Several factors warrant consideration when optimizing n-butyl lactate production:

  • Water removal efficiency:

    • Critical for shifting equilibrium toward product
    • Options include azeotropic distillation, pervaporation, or reactive distillation
  • Catalyst selection:

    • Composite catalysts show higher activity than single catalysts
    • Ion exchange resins offer environmental advantages
    • Enzyme catalysts provide high selectivity but at higher cost
  • Temperature control:

    • Critical for minimizing side reactions
    • Higher temperatures increase reaction rates but may reduce selectivity
    • Cold-hot integrated machines enable precise control
  • Raw material purity:

    • Industrial-grade versus high-purity lactic acid affects product quality
    • Water content in reactants impacts equilibrium
  • Recycling strategies:

    • Recovery of excess n-butanol
    • Recycling of byproducts (such as butyryl n-butyl lactate)

Chemical Reactions Analysis

Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyruvic acid

    Reduction: Propane-1,2-diol

    Substitution: Butyl lactamide and butanol

Scientific Research Applications

Chemical Industry Applications

n-Butyl L-Lactate is widely recognized for its role as a green solvent . It is used in the formulation of coatings, inks, and adhesives due to its excellent solvency properties. Its ability to dissolve a variety of substances makes it suitable for:

  • Solvent for Nitrocellulose and Ethyl Cellulose : this compound effectively dissolves nitrocellulose and ethyl cellulose, which are critical components in many coatings and inks .
  • Adhesives and Sealants : Its low toxicity and good solvency make it an ideal candidate for adhesives used in various applications, including construction and automotive sectors .

Food Industry Applications

In the food sector, this compound is employed due to its non-toxic nature and ability to act as a flavoring agent or solvent for food additives. It is particularly useful in:

  • Food Processing : It can be utilized as a solvent for flavor compounds, enhancing the taste profiles of various food products .
  • Wine Production : The compound is also noted for its application in the wine industry, where it assists in the extraction of flavors and aromas from raw materials .

Pharmaceutical Applications

The pharmaceutical industry benefits from this compound's properties as a solvent for active pharmaceutical ingredients (APIs). Its applications include:

  • Drug Formulation : It serves as an excipient in drug formulations, helping to dissolve APIs and improve their bioavailability .
  • Synthesis of Chiral Compounds : Due to its optical activity, this compound is used in asymmetric synthesis processes to produce optically active carboxylic esters .

Environmental Applications

As a biodegradable compound, this compound plays a significant role in environmentally friendly practices:

  • Biodegradable Solvent : It is increasingly being adopted as a replacement for traditional organic solvents that pose environmental hazards, thus contributing to sustainable industrial practices .
  • Waste Reduction : The use of this compound helps reduce waste generated from more harmful solvents, aligning with green chemistry principles .

Case Study 1: Use in Coatings

A study found that incorporating this compound into water-based coatings improved the overall performance while reducing volatile organic compound (VOC) emissions. The results indicated enhanced drying times and better adhesion properties compared to traditional solvents.

Case Study 2: Food Flavoring

In another case, this compound was tested as a solvent for extracting natural flavors from fruits. The extraction process yielded higher concentrations of flavor compounds while maintaining the integrity of the natural flavors, demonstrating its effectiveness in food applications.

Mechanism of Action

n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.

Comparison with Similar Compounds

This compound vs. n-Butyl Acetate

n-Butyl Acetate (CAS: 123-86-4) is an ester of acetic acid and n-butanol (molecular formula: C₆H₁₂O₂, molecular weight: 116.16 g/mol). Key differences include:

  • Functional Groups : n-Butyl Acetate lacks the hydroxyl group present in this compound, reducing its polarity and hydrogen-bonding capacity.
  • Applications : n-Butyl Acetate is a common solvent in paints and coatings due to its volatility and low cost , whereas this compound is favored in pharmaceuticals for its biocompatibility and ability to stabilize formulations .
  • Safety : n-Butyl Acetate has well-documented safety data, while this compound’s chronic effects remain untested .

This compound vs. n-Butyl Acrylate

n-Butyl Acrylate (CAS: 141-32-2) is an acrylate ester (molecular formula: C₇H₁₂O₂ , molecular weight: 128.17 g/mol). Key distinctions include:

  • Reactivity : The acrylate group in n-Butyl Acrylate enables polymerization, making it essential in adhesives and plastics . This compound lacks this reactivity.
  • Toxicity : n-Butyl Acrylate is classified as an irritant and flammable, requiring stringent handling , whereas this compound is considered less hazardous (though understudied) .

This compound vs. 2-Hexanone

2-Hexanone (CAS: 591-78-6), a ketone (molecular formula: C₆H₁₂O, molecular weight: 100.16 g/mol), differs significantly:

  • Functional Group: As a ketone, 2-Hexanone exhibits different solubility and reactivity profiles compared to esters.
  • Applications: Primarily used as an industrial solvent, 2-Hexanone is associated with neurotoxicity risks, unlike this compound .

Data Table: Comparative Properties of this compound and Similar Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Key Safety Concerns
This compound 138-22-7 C₇H₁₄O₃ 146.18 Ester, Hydroxyl Pharmaceuticals, Solvents Limited chronic data
n-Butyl Acetate 123-86-4 C₆H₁₂O₂ 116.16 Ester Coatings, Solvents Well-documented
n-Butyl Acrylate 141-32-2 C₇H₁₂O₂ 128.17 Ester, Acrylate Polymers, Adhesives Irritant, flammable
2-Hexanone 591-78-6 C₆H₁₂O 100.16 Ketone Industrial Solvents Neurotoxic

Research Findings and Implications

  • Pharmaceutical Utility: this compound’s hydroxyl group enhances its solubility in polar formulations, making it ideal for drug delivery systems like Fenofibrate nanosuspensions .
  • Environmental and Safety Gaps: Unlike n-Butyl Acetate and 2-Hexanone, this compound lacks comprehensive toxicological studies, highlighting a need for long-term exposure assessments .
  • Structural Influence on Applications: The presence of a hydroxyl group in this compound differentiates it from non-polar esters like n-Butyl Acetate, allowing niche uses in biodegradable solvents or green chemistry .

Biological Activity

n-Butyl L-lactate is an ester derived from lactic acid and butanol, recognized for its diverse applications in various fields, including food preservation, pharmaceuticals, and as a solvent. This article explores the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and potential applications in biotechnology.

This compound (C7_{7}H14_{14}O3_{3}) is produced through the esterification of lactic acid with n-butanol, often catalyzed by enzymes or acids. The reaction can be represented as follows:

Lactic Acid+n Butanoln Butyl L Lactate+Water\text{Lactic Acid}+\text{n Butanol}\rightarrow \text{n Butyl L Lactate}+\text{Water}

The synthesis can occur under various conditions, with studies indicating that temperature significantly influences the conversion rates and selectivity towards n-butyl lactate. For instance, at 150 °C, conversion rates of ammonium lactate to n-butyl lactate reached up to 78.5% .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various pathogens found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a natural preservative .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Escherichia coli1.0
Staphylococcus aureus0.5
Listeria monocytogenes0.8
Salmonella enterica1.2

These results indicate that this compound could serve as an effective alternative to synthetic preservatives in food products.

Toxicity and Safety Profile

Although this compound is generally regarded as safe for use in food and cosmetics, its toxicity profile has been assessed in various studies. It has been shown that higher concentrations can lead to cytotoxic effects on certain cell lines, suggesting a need for careful dosage regulation in applications .

Table 2: Toxicity Assessment of this compound

Concentration (mg/mL)Cell Viability (%)
0100
195
580
1050

The data suggest that while low concentrations are safe, higher concentrations may pose risks to cellular health.

Metabolic Pathways

The metabolism of this compound within microbial systems has been explored for its potential in bioconversion processes. Studies indicate that specific strains of E. coli can utilize this compound as a carbon source, converting it into valuable bioproducts through engineered metabolic pathways . This highlights the compound's versatility not only as a product but also as a substrate for microbial fermentation.

Case Studies

  • Food Preservation : A case study evaluated the effectiveness of this compound in extending the shelf life of dairy products. The results showed a significant reduction in microbial load when incorporated into cheese formulations, demonstrating its practical application in food technology .
  • Pharmaceutical Applications : Another study focused on the use of this compound as a solvent in drug formulations. Its ability to dissolve various active pharmaceutical ingredients while maintaining stability was highlighted, making it an attractive candidate for pharmaceutical applications .

Q & A

Q. How can kinetic models predict this compound’s behavior in enzymatic reactions?

  • Methodological Answer : Use Michaelis-Menten kinetics to model enzyme-substrate interactions. Measure initial reaction rates under varied substrate concentrations and fit data to Lineweaver-Burk plots for Km and Vmax determination. Validate with LDH isoform-specific assays .

Tables

Table 1: Key Parameters for this compound Synthesis Optimization (BBD Model)

VariableRange TestedOptimal Value
Temperature (°C)50–9075
NaOH Concentration (M)0.1–0.50.3
Substrate Molar Ratio1:1–1:3 (Acid:Alcohol)1:2.5
Source: Adapted from Box-Behnken experimental design in esterification studies

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeCritical Parameters
HPLCPurity assessment≥95% threshold
NMRStructural confirmationδ 1.3–1.6 ppm (butyl chain)
GC-MSVolatile impurity detectionm/z 146 (molecular ion)
Source: Derived from chemical data sheets and assay protocols

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